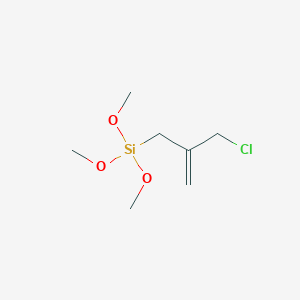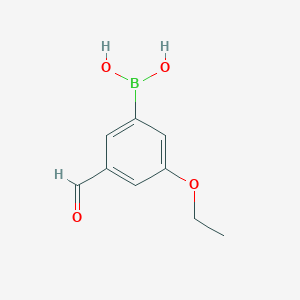
3-Ethoxy-5-Formylphenylboronsäure
Übersicht
Beschreibung
“(3-Ethoxy-5-formylphenyl)boronic acid” is a type of boronic acid derivative . It has the empirical formula C9H11BO3 and a molecular weight of 177.99 . It may contain varying amounts of anhydride .
Synthesis Analysis
While specific synthesis methods for “(3-Ethoxy-5-formylphenyl)boronic acid” were not found in the search results, boronic acids are generally synthesized through various methods. For instance, one method involves the reaction of an aryl halide with a boron compound .
Molecular Structure Analysis
The molecular structure of “(3-Ethoxy-5-formylphenyl)boronic acid” is represented by the formula C9H11BO3 . Its average mass is 193.992 Da and its monoisotopic mass is 194.075043 Da .
Chemical Reactions Analysis
Boronic acids, including “(3-Ethoxy-5-formylphenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions .
Physical And Chemical Properties Analysis
“(3-Ethoxy-5-formylphenyl)boronic acid” has a melting point of 204-210°C . Its predicted boiling point is 410.3±55.0 °C and its predicted density is 1.21±0.1 g/cm3 . The compound is typically stored in a sealed, dry environment at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
3-Ethoxy-5-Formylphenylboronsäure ist ein wertvolles Reagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein essentieller Schritt bei der Synthese komplexer organischer Moleküle. Die Stabilität und Reaktivität der Verbindung machen sie für die Bildung von C-C-Bindungen unter milden Bedingungen geeignet, was für die Synthese von Pharmazeutika und Polymeren von Vorteil ist.
Arzneimittelentwicklung und -verabreichung
Boronsäuren, einschließlich this compound, werden für Arzneimittelentwicklung und -verabreichungssysteme in Betracht gezogen. Sie können als Borträger in der Neutroneneinfangtherapie, einer gezielten Krebsbehandlung, fungieren. Ihre Stabilität in wässrigen Lösungen ist jedoch ein Problem, da Hydrolyse auftreten kann, was die Kinetik der Arzneimittelabgabe beeinflusst.
Materialwissenschaften
In den Materialwissenschaften trägt this compound zur Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften bei . Ihre Boronsäuregruppe kann verwendet werden, um Oberflächen zu modifizieren oder neuartige Polymere mit einzigartigen Eigenschaften zu schaffen.
Umweltwissenschaften
Die Rolle der Verbindung in den Umweltwissenschaften ist mit ihrer Verwendung in der Suzuki-Miyaura-Kupplung verbunden, die bekanntermaßen umweltfreundlich ist . Die Reaktionsbedingungen produzieren keine schädlichen Nebenprodukte, was sie zu einer umweltfreundlichen Wahl für die Synthese verschiedener organischer Verbindungen macht.
Analytische Chemie
In der analytischen Chemie kann this compound als Standard- oder Referenzverbindung in verschiedenen analytischen Techniken verwendet werden . Ihre klar definierte Struktur und ihre Eigenschaften ermöglichen eine genaue Kalibrierung und einen Vergleich in der Spektroskopie und Chromatographie.
Landwirtschaft
Obwohl direkte Anwendungen in der Landwirtschaft nicht umfassend dokumentiert sind, werden Boronsäuren für ihren potenziellen Einsatz bei der Entwicklung neuer Pestizide und Herbizide untersucht . Ihre Fähigkeit, stabile Komplexe mit verschiedenen Substraten zu bilden, könnte zu innovativen Lösungen für den Pflanzenschutz führen.
Wirkmechanismus
Target of Action
3-Ethoxy-5-formylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of 3-Ethoxy-5-formylphenylboronic acid are the organic groups involved in this reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, 3-Ethoxy-5-formylphenylboronic acid interacts with its targets through two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group . In transmetalation, the organoboron group of 3-Ethoxy-5-formylphenylboronic acid is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction involving 3-Ethoxy-5-formylphenylboronic acid affects the biochemical pathway of carbon-carbon bond formation . This reaction is widely applied in organic synthesis, leading to the production of various organic compounds .
Result of Action
The molecular effect of 3-Ethoxy-5-formylphenylboronic acid’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This leads to the synthesis of various organic compounds . The cellular effects would depend on the specific compounds produced in the reaction.
Safety and Hazards
“(3-Ethoxy-5-formylphenyl)boronic acid” is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound . In case of accidental ingestion or contact with skin or eyes, medical attention should be sought immediately .
Eigenschaften
IUPAC Name |
(3-ethoxy-5-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-2-14-9-4-7(6-11)3-8(5-9)10(12)13/h3-6,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWAEFBQEMQRJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584657 | |
| Record name | (3-Ethoxy-5-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072952-04-5 | |
| Record name | B-(3-Ethoxy-5-formylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Ethoxy-5-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



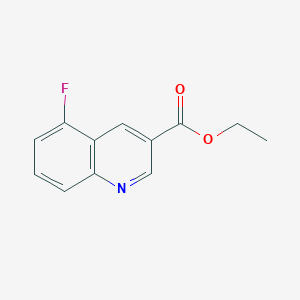
![(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B1591127.png)
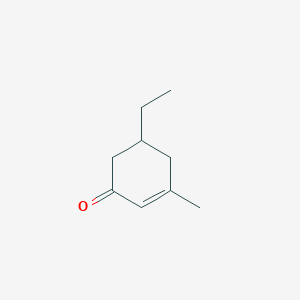
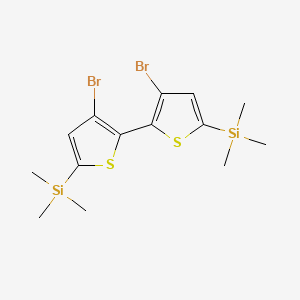
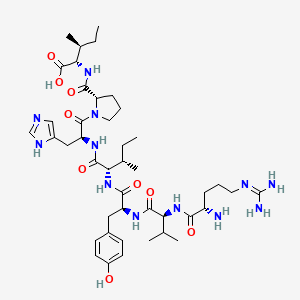
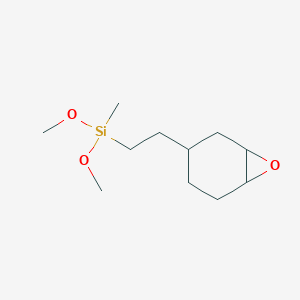

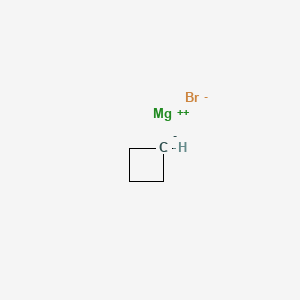
![7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591142.png)
